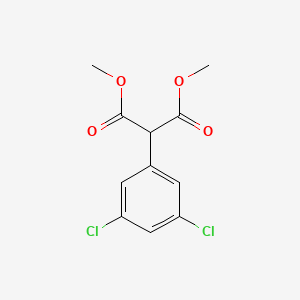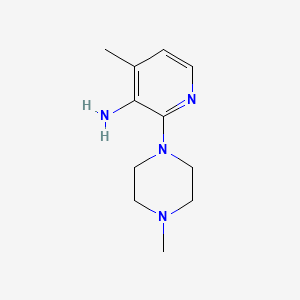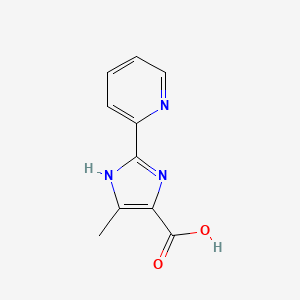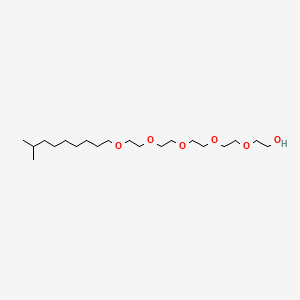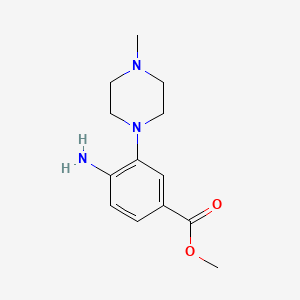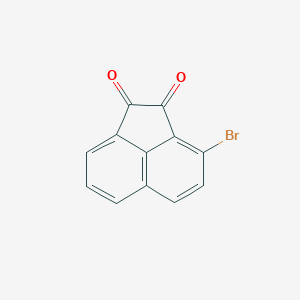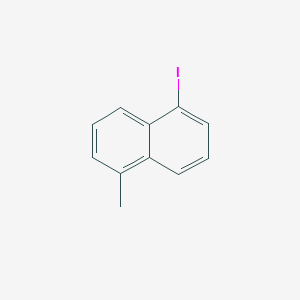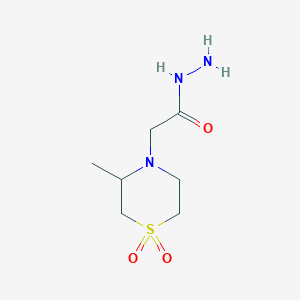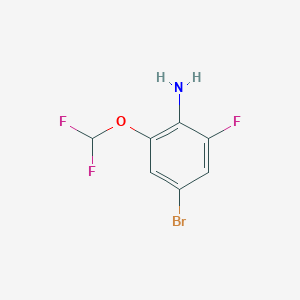
4-Bromo-2-(difluoromethoxy)-6-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(difluoromethoxy)-6-fluoroaniline is an organic compound with the molecular formula C7H5BrF2NO It is a derivative of aniline, featuring bromine, fluorine, and difluoromethoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(difluoromethoxy)-6-fluoroaniline typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 2,6-difluoroaniline.
Bromination: The aniline derivative undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the 4-position.
Methoxylation: The difluoromethoxy group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the brominated intermediate with difluoromethyl ether in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the electron-donating difluoromethoxy group and the electron-withdrawing bromine and fluorine atoms.
Oxidation and Reduction: It can participate in oxidation reactions to form corresponding nitro or nitroso derivatives and reduction reactions to form amines or other reduced products.
Coupling Reactions: The compound can be used in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products
Substitution: Various substituted anilines.
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines.
Coupling: Biaryl compounds.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 4-Bromo-2-(difluoromethoxy)-6-fluoroaniline is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for creating compounds with specific electronic properties.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features may contribute to binding affinity and specificity for biological targets, making it a candidate for drug discovery.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties. It may also be used in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism by which 4-Bromo-2-(difluoromethoxy)-6-fluoroaniline exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance lipophilicity, improving membrane permeability and bioavailability. The bromine and fluorine atoms can influence the compound’s metabolic stability and binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-fluoroaniline: Lacks the difluoromethoxy group, resulting in different electronic properties.
2-(Difluoromethoxy)-6-fluoroaniline: Lacks the bromine atom, affecting its reactivity and applications.
4-Bromo-2-(trifluoromethoxy)-6-fluoroaniline: Contains a trifluoromethoxy group instead of difluoromethoxy, which can significantly alter its chemical behavior and applications.
Uniqueness
4-Bromo-2-(difluoromethoxy)-6-fluoroaniline is unique due to the combination of bromine, fluorine, and difluoromethoxy groups. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C7H5BrF3NO |
|---|---|
Poids moléculaire |
256.02 g/mol |
Nom IUPAC |
4-bromo-2-(difluoromethoxy)-6-fluoroaniline |
InChI |
InChI=1S/C7H5BrF3NO/c8-3-1-4(9)6(12)5(2-3)13-7(10)11/h1-2,7H,12H2 |
Clé InChI |
JDNFEDJFZKYVPE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1OC(F)F)N)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


